molecular formula C14H12N4O5 B5987258 N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide

Cat. No.: B5987258
M. Wt: 316.27 g/mol
InChI Key: GZQRBIMIBSDXCU-LZYBPNLTSA-N
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Description

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring and a nitrophenyl group

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-23-13-11(19)6-5-9(12(13)18(21)22)8-16-17-14(20)10-4-2-3-7-15-10/h2-8,19H,1H3,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRBIMIBSDXCU-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide typically involves the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with pyridine-2-carboxamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes could contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

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